molecular formula C6H6BrN B6234766 3-bromocyclopent-1-ene-1-carbonitrile CAS No. 74201-92-6

3-bromocyclopent-1-ene-1-carbonitrile

Cat. No.: B6234766
CAS No.: 74201-92-6
M. Wt: 172
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Description

3-Bromocyclopent-1-ene-1-carbonitrile is a bicyclic organic compound characterized by a cyclopentene ring substituted with a bromine atom at position 3 and a nitrile group at position 1. The nitrile group confers significant polarity and reactivity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and cycloadditions.

Properties

CAS No.

74201-92-6

Molecular Formula

C6H6BrN

Molecular Weight

172

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 3-bromocyclopent-1-ene-1-carbonitrile are compared below with three related compounds, emphasizing physical properties, reactivity, and synthetic applications.

Structural Analogs with Brominated Cyclopentene Backbones

a. Methyl 3-bromocyclopent-1-enecarboxylate (CAS: 952606-61-0)

  • Structure : Features a cyclopentene ring with bromine at position 3 and a methyl ester at position 1.
  • Molecular Formula : C₇H₉BrO₂.
  • Molecular Weight : 205.05 g/mol.
  • Key Differences :
    • The ester group (–COOCH₃) is less polar than the nitrile group (–CN), resulting in lower reactivity toward nucleophiles.
    • IR spectroscopy would show a carbonyl stretch (~1,700 cm⁻¹) absent in the nitrile analog.
    • Applications: Primarily used as a precursor for ester hydrolysis or transesterification reactions .
Brominated Nitriles with Heterocyclic Scaffolds

a. Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile)

  • Structure : Chromene ring system with bromine on a pendant aryl group and a nitrile at position 3.
  • Molecular Formula : C₁₇H₁₄BrN₂O₂.
  • Physical Properties : Melting point 223–227°C, Rf 0.41 (TLC).
  • Key Differences: The chromene core introduces aromaticity and conjugation, altering UV-Vis absorption properties compared to the non-aromatic cyclopentene system. The nitrile group in chromene derivatives is typically less reactive due to electron delocalization with the aromatic system .
Brominated Cyclopropane Derivatives

a. 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure : Cyclopropane ring fused to a 3-bromophenyl group and a carboxamide.
  • Physical Properties : Melting point 102.2–102.5°C, Rf 0.23 (hexanes/EtOAc 1:1).
  • Key Differences :
    • The strained cyclopropane ring enhances electrophilicity at the bromine site compared to the more stable cyclopentene system.
    • The carboxamide group (–CONEt₂) supports hydrogen bonding, influencing solubility and crystallinity .
Table 1: Comparative Analysis of Key Properties
Compound Core Structure Functional Groups Molecular Weight (g/mol) Melting Point (°C) Rf Value
This compound Cyclopentene –CN, –Br ~169.92 Not reported Not reported
Methyl 3-bromocyclopent-1-enecarboxylate Cyclopentene –COOCH₃, –Br 205.05 Not reported Not reported
Compound 1L Chromene –CN, –Br (aryl) ~355.22 223–227 0.41
1-(3-Bromophenyl)-cyclopropane carboxamide Cyclopropane –CONEt₂, –Br (aryl) ~294.18 102.2–102.5 0.23

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